2-(2,4-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
Description
2-(2,4-Dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a pyridazinone derivative characterized by a 2,4-dichlorobenzyl group at position 2, a phenyl group at position 6, and a piperidino substituent at position 3. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including cardiotonic, antiplatelet, and antihypertensive effects . The piperidino group likely enhances solubility and modulates receptor interactions compared to simpler alkyl or halogen substituents.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O/c23-18-10-9-17(19(24)13-18)15-27-21(28)14-20(26-11-5-2-6-12-26)22(25-27)16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRHVTUEHCGVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable pyridazinone derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in optimizing reaction conditions, reducing waste, and improving overall yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Functional Analysis
Pyridazinone derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Impact on Activity: Chlorine Atoms: Enhance electrophilicity and binding to biological targets (e.g., MCI-154’s antiplatelet activity ). Piperidino vs. Methyl: Piperidino’s bulkiness and basicity may improve solubility and receptor interactions compared to methyl groups in herbicidal analogs .
Pharmacological vs. Herbicidal Applications: Compounds with amino/piperidino substituents (e.g., MCI-154, target compound) are typically pharmaceutical, targeting cardiovascular or platelet pathways . Chloro and trifluoromethyl substituents (e.g., pyrazon, 6706) are common in herbicides, inhibiting photosynthesis or chloroplast development .
Structure-Activity Relationship (SAR): Position 5: Piperidino (target) vs. dimethylamino (6706) vs. amino (MCI-154) substituents dictate target specificity. Piperidino’s cyclic amine may confer prolonged activity via reduced metabolism. Position 2: 2,4-Dichlorobenzyl (target) vs. trifluoro-m-tolyl (6706) groups influence resistance to metabolic detoxication .
Biological Activity
2-(2,4-Dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone, with the CAS number 478029-35-5, is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
- Molecular Formula: C22H21Cl2N3O
- Molar Mass: 414.33 g/mol
- Synonyms: 2-[(2,4-dichlorophenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in pain and inflammation pathways. It has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism underpins its potential as an analgesic and anti-inflammatory agent .
Analgesic and Anti-inflammatory Properties
In vivo studies have demonstrated that this compound exhibits significant analgesic effects. It has been observed to effectively reduce pain and inflammation in experimental models. The efficacy of the compound in these areas suggests its potential for treating conditions associated with chronic pain and inflammatory diseases .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone | Structure | Less potent analgesic activity reported |
| 2-(4-chlorophenyl)methyl-6-phenyl-5-(1-piperidinyl)-3-pyridazinone | Structure | Lacks dichloro substitution; potentially different pharmacokinetics |
| 5-(cyclohexylamino)-6-(4-(pentyloxy)phenyl)-3(2H)-pyridazinone | Structure | Features a cyclohexylamine instead of piperidine; different activity profile |
This table highlights the unique pharmacological profile of this compound due to its specific substituents.
Case Studies and Research Findings
- Efficacy in Pain Models : In animal models, the compound was administered at varying doses to evaluate its analgesic effects. Results indicated a dose-dependent reduction in pain responses compared to control groups.
- Inflammation Reduction : Studies measuring inflammatory markers post-treatment showed significant decreases in cytokines associated with inflammation, further supporting its therapeutic potential.
- Toxicity Assessment : Cytotoxicity tests conducted on healthy fibroblast cells indicated that the compound exhibited low toxicity levels at therapeutic doses, making it a safer candidate for further development .
Q & A
Q. What synthetic methodologies are effective for synthesizing 2-(2,4-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone?
Methodological Answer: The compound can be synthesized via multi-step strategies involving Friedel-Crafts reactions, hydrazine hydrate treatment, and alkylation. For example:
Friedel-Crafts Reaction: React mucochloric acid with dichlorobenzyl derivatives to form intermediates.
Hydrazine Hydrate Treatment: Convert intermediates to N-unsubstituted pyridazinones through HCl elimination.
Alkylation: Introduce substituents (e.g., methyl or piperidino groups) via alkylation of the pyridazinone core.
Key substituents like 2,4-dichlorophenyl enhance steric and electronic effects critical for reactivity .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy: Identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for pyridazinone).
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons for dichlorobenzyl and phenyl groups).
- HPLC/LC-MS: Assess purity (>95% by area normalization) and detect byproducts.
Reference data from analogs like 6-phenyl-3(2H)-pyridazinone (mp 201–204°C, CAS 510602) for validation .
Advanced Research Questions
Q. How can structural modifications to the pyridazinone core influence biological activity?
Methodological Answer: Modify substituents systematically and evaluate structure-activity relationships (SAR):
- Piperidino Group: Replace with morpholino or pyrrolidino groups to study steric effects on target binding.
- 2,4-Dichlorobenzyl vs. Phenyl Substituents: Compare bioactivity to assess halogenation’s role in hydrophobicity and receptor interaction.
- Advanced Example: Trifluoromethyl substitutions (e.g., in Sandoz 6706) enhance metabolic stability and dual mechanisms (Hill reaction inhibition + chloroplast disruption) .
Q. What experimental designs are optimal for studying its herbicidal mechanisms?
Methodological Answer:
- Hill Reaction Assays: Measure inhibition of photosynthetic electron transport in chloroplast isolates (e.g., IC₅₀ values compared to atrazine).
- Chlorophyll Quantification: Track reductions in chlorophyll content in treated plants (e.g., barley seedlings).
- Carotenoid Analysis: Use HPLC to assess carotenogenesis inhibition (e.g., in Myxococcus fulvus models) .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized Assays: Replicate experiments under controlled conditions (e.g., pH, light exposure, solvent systems).
- Metabolite Profiling: Identify active metabolites (e.g., desmethyl derivatives) that may contribute to discrepancies.
- Cross-Species Testing: Compare activity in plant models (e.g., Hordeum vulgare) vs. microbial systems (e.g., Myxococcus fulvus) to clarify target specificity .
Q. What strategies validate target engagement in pharmacological studies?
Methodological Answer:
- Gene Knockdown Models: Use siRNA or CRISPR to silence putative targets (e.g., PTPRA in platelet aggregation studies).
- Radioligand Binding Assays: Quantify compound binding to receptors (e.g., benzimidazole-linked pyridazinones for inotropic activity).
- Thermal Shift Assays: Monitor protein stability shifts to confirm direct interaction .
Q. How to optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility.
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) for improved membrane permeability.
- Nanoparticle Encapsulation: Use liposomal carriers to bypass metabolic degradation .
Key Considerations for Experimental Design
- Avoid Commercial Sources: Prioritize synthesis in-house or via academic collaborators to ensure purity.
- Cross-Validate Data: Use orthogonal methods (e.g., NMR + LC-MS) to confirm structural assignments.
- Ethical Compliance: Adhere to EPA/FDA guidelines for herbicide or drug testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
